1-Chloro-2-ethynyl-5-fluoro-4-methylbenzene
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Overview
Description
1-Chloro-2-ethynyl-5-fluoro-4-methylbenzene is an organic compound with the molecular formula C9H6ClF It is a derivative of benzene, characterized by the presence of chlorine, ethynyl, fluorine, and methyl substituents on the benzene ring
Preparation Methods
The synthesis of 1-chloro-2-ethynyl-5-fluoro-4-methylbenzene can be achieved through several synthetic routes. One common method involves the fluorination of toluene followed by chlorination of the product . Another approach is the chlorination of 3-fluorotoluene . These reactions typically use reagents such as hydrogen fluoride and copper chloride for fluorination, and chlorine and iron powder for chlorination.
Chemical Reactions Analysis
1-Chloro-2-ethynyl-5-fluoro-4-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the chlorine or fluorine atoms can be replaced by other substituents under appropriate conditions.
Addition Reactions: The ethynyl group can undergo addition reactions, such as the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,4-disubstituted 1,2,3-triazoles.
Oxidation and Reduction: The compound can also undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Scientific Research Applications
1-Chloro-2-ethynyl-5-fluoro-4-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology and Medicine:
Industry: It can be used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-chloro-2-ethynyl-5-fluoro-4-methylbenzene involves its interaction with molecular targets through its functional groups. The ethynyl group can participate in cycloaddition reactions, while the chlorine and fluorine atoms can influence the compound’s reactivity and stability. The specific pathways and molecular targets depend on the context of its use, such as in chemical synthesis or biological applications .
Comparison with Similar Compounds
1-Chloro-2-ethynyl-5-fluoro-4-methylbenzene can be compared with other similar compounds, such as:
1-Chloro-4-ethynyl-5-fluoro-2-methylbenzene: This compound has a similar structure but with different positions of the substituents, which can lead to variations in reactivity and applications.
4-Ethynyl-1-fluoro-2-methylbenzene: Lacking the chlorine atom, this compound may have different chemical properties and uses.
Properties
Molecular Formula |
C9H6ClF |
---|---|
Molecular Weight |
168.59 g/mol |
IUPAC Name |
1-chloro-2-ethynyl-5-fluoro-4-methylbenzene |
InChI |
InChI=1S/C9H6ClF/c1-3-7-4-6(2)9(11)5-8(7)10/h1,4-5H,2H3 |
InChI Key |
HXJPTWPLQKQHKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1F)Cl)C#C |
Origin of Product |
United States |
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